{4-[2-(Benzenesulfonyl)ethenyl]phenyl}(phenyl)methanone
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Overview
Description
{4-[2-(Benzenesulfonyl)ethenyl]phenyl}(phenyl)methanone is an organic compound that features a benzene ring substituted with a benzenesulfonyl group and a phenylmethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[2-(Benzenesulfonyl)ethenyl]phenyl}(phenyl)methanone typically involves electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and acylation processes, utilizing automated reactors and stringent reaction conditions to ensure high yield and purity. The use of catalysts such as aluminum chloride in the Friedel-Crafts acylation step is common to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
{4-[2-(Benzenesulfonyl)ethenyl]phenyl}(phenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the benzene ring can be further functionalized.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, sulfonic acids, and reduced forms of the original compound .
Scientific Research Applications
{4-[2-(Benzenesulfonyl)ethenyl]phenyl}(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of {4-[2-(Benzenesulfonyl)ethenyl]phenyl}(phenyl)methanone involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological molecules, potentially inhibiting or modifying their function. The phenylmethanone group may also contribute to the compound’s overall activity by interacting with hydrophobic regions of target proteins .
Comparison with Similar Compounds
Similar Compounds
{4-[2-(Diethylamino)ethoxy]phenyl}(phenyl)methanone: Similar structure but with a diethylamino group instead of a benzenesulfonyl group.
{4-(Bromomethyl)phenyl}(4-(prop-2-yn-1-yloxy)phenyl)methanone: Contains a bromomethyl group and a prop-2-yn-1-yloxy group.
Uniqueness
{4-[2-(Benzenesulfonyl)ethenyl]phenyl}(phenyl)methanone is unique due to the presence of both a benzenesulfonyl group and a phenylmethanone group, which confer distinct chemical and biological properties.
Properties
CAS No. |
918341-21-6 |
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Molecular Formula |
C21H16O3S |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
[4-[2-(benzenesulfonyl)ethenyl]phenyl]-phenylmethanone |
InChI |
InChI=1S/C21H16O3S/c22-21(18-7-3-1-4-8-18)19-13-11-17(12-14-19)15-16-25(23,24)20-9-5-2-6-10-20/h1-16H |
InChI Key |
HBVXIDCVEGOHAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C=CS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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